molecular formula C12H14BBrClFO2 B2956683 5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester CAS No. 2377606-53-4

5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester

Cat. No.: B2956683
CAS No.: 2377606-53-4
M. Wt: 335.4
InChI Key: YYGWFLFCBNNPAV-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C12H14BBrClFO2 . It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .

Mechanism of Action

Target of Action

Boronic acids and their esters, including at16828, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

AT16828 is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is part of the broader field of palladium-catalyzed coupling reactions, which are fundamental in organic synthesis and have wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters, which could include AT16828, is considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.

Result of Action

The sm coupling reaction, in which at16828 participates, results in the formation of a new carbon–carbon bond . This can lead to the synthesis of biologically active compounds or intermediates.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of AT16828. For instance, the pH strongly influences the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly impact the stability and efficacy of AT16828.

Future Directions

The future directions in the research and application of pinacol boronic esters like 5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester could involve the development of more efficient protocols for the functionalizing deboronation of alkyl boronic esters . This could expand the scope of boron chemistry and open up new possibilities for organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 5-Bromo-4-chloro-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of bromine, chlorine, and fluorine atoms on the phenyl ring allows for diverse functionalization and application in various fields .

Properties

IUPAC Name

2-(5-bromo-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)9(15)6-10(7)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGWFLFCBNNPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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